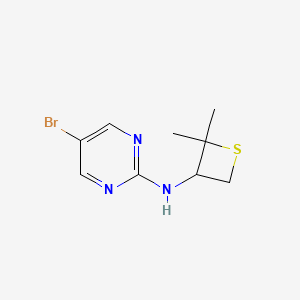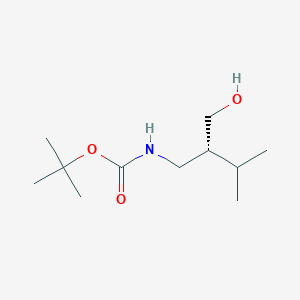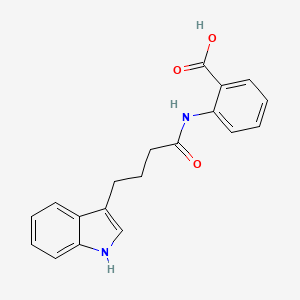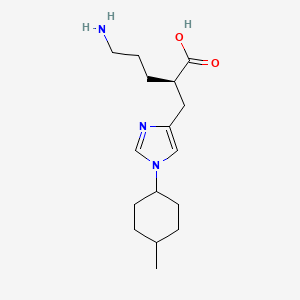![molecular formula C7H9IN2O2 B12942651 (3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B12942651.png)
(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with an oxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol typically involves the reaction of pyrazole derivatives with oxazine precursors. One common method involves the use of manganese dioxide as an oxidizing agent in 1,2-dichloroethane at temperatures ranging from 20°C to 60°C. The reaction mixture is stirred for several hours, followed by filtration and purification steps to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese dioxide.
Reduction: Typically involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation or alkylation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Manganese dioxide in 1,2-dichloroethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like iodine or bromine, and alkylating agents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine: Another heterocyclic compound with a similar core structure but different functional groups.
Pyrazolo[3,4-b]pyridines: A related class of compounds with a pyrazole ring fused to a pyridine ring.
Uniqueness
(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol is unique due to the presence of the iodo group and the specific fusion of the pyrazole and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C7H9IN2O2 |
|---|---|
分子量 |
280.06 g/mol |
IUPAC名 |
(3-iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol |
InChI |
InChI=1S/C7H9IN2O2/c8-7-5(3-11)9-10-1-2-12-4-6(7)10/h11H,1-4H2 |
InChIキー |
GSLRRQQXLONLND-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=C(C(=NN21)CO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)
![2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B12942588.png)




![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)

![1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate](/img/structure/B12942638.png)


